3-Cyclohexylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMIHOJVLPTIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727446 | |
| Record name | 3-Cyclohexylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911721-88-5 | |
| Record name | 3-Cyclohexylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for 3 Cyclohexylpyrrolidin 2 One
Convergent Three-Step Synthesis from Ester Precursors
A facile and efficient three-step synthetic route has been developed for 3-substituted pyrrolidin-2-ones, including the target compound 3-Cyclohexylpyrrolidin-2-one, starting from commercially available esters. arkat-usa.org This sequence involves an initial α-alkylation of the ester, followed by the reduction of an azide (B81097) group to a primary amine, which subsequently undergoes spontaneous intramolecular cyclization to form the desired lactam ring. arkat-usa.org A key advantage of this methodology is that purification is typically only required after the final step. arkat-usa.org
α-Alkylation of Methyl 2-Cyclohexylacetate
The synthesis commences with the α-alkylation of an appropriate ester precursor. arkat-usa.org For the preparation of this compound, the starting material is Methyl 2-Cyclohexylacetate. arkat-usa.org This step introduces the necessary two-carbon nitrogen-containing side chain at the α-position of the ester.
The alkylating agent employed in this synthesis is 2-Azidoethyl trifluoromethanesulfonate (B1224126). arkat-usa.org This reagent serves as a synthetic equivalent of a 2-azidoethyl cation and is synthesized in two steps from the corresponding ω-bromo alcohol. arkat-usa.org Azides are effective amine precursors because they are generally non-nucleophilic. arkat-usa.org The triflate is an excellent leaving group, facilitating the alkylation reaction. The synthesized 2-Azidoethyl trifluoromethanesulfonate is stable for several months when stored at -25 °C and can be used without further purification. arkat-usa.org
The α-alkylation of the ester requires a strong, non-nucleophilic base to generate the corresponding enolate. arkat-usa.orgwikipedia.org Both Lithium Diisopropylamide (LDA) and Lithium Hexamethyldisilazide (LHMDS) are utilized for this purpose. arkat-usa.org LHMDS is known to be more sterically hindered than LDA, which can influence the selectivity and outcome of the reaction. wikipedia.org While both bases are effective, the synthesis of this compound specifically reports the use of freshly prepared LDA, which resulted in a 43% yield of the final product after the three-step sequence. arkat-usa.org The choice of base is critical for efficient enolate formation and subsequent C-C bond formation with the alkylating agent. arkat-usa.orgwikipedia.org
Table 1: Alkylation and Cyclization Substrate Scope
This table presents the results for the synthesis of various 3-substituted pyrrolidin-2-ones using the described three-step method. arkat-usa.org
| Starting Ester | Product | Base | Yield |
| Methyl 2-phenylacetate | 3-Phenylpyrrolidin-2-one | LHMDS | 71% |
| Methyl 2-(4-methoxyphenyl)acetate | 3-(4-Methoxyphenyl)pyrrolidin-2-one | LHMDS | 74% |
| Methyl 2-cyclohexylacetate | This compound | LDA | 43% |
| Methyl 2-(thiophen-2-yl)acetate | 3-(Thiophen-2-yl)pyrrolidin-2-one | LHMDS | 69% |
Azide Reduction Techniques
The second crucial step of the synthesis is the reduction of the azide group in the alkylated intermediate to a primary amine. arkat-usa.org This transformation is immediately followed by a spontaneous, intramolecular cyclization (ring closure) to yield the thermodynamically stable γ-lactam, this compound. arkat-usa.org While several methods exist for azide reduction, catalytic hydrogenation is often preferred to avoid the formation of stoichiometric by-products. arkat-usa.orgmasterorganicchemistry.com
A conventional batch protocol can be employed for the azide reduction. arkat-usa.org This method typically involves the hydrogenation of the crude azido (B1232118) ester using hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C). arkat-usa.orgthieme-connect.de The reaction is run until the starting material is consumed, after which the catalyst is removed by filtration. The subsequent workup and purification yield the final lactam product. arkat-usa.org This approach is robust and widely used, though it can be time-consuming and involves handling flammable catalysts in a batch-wise manner. arkat-usa.orgthieme-connect.de
To enhance efficiency and safety, a continuous flow protocol for the azide reduction has been developed using the H-Cube® system. arkat-usa.org This system performs catalytic hydrogenation by generating hydrogen in-situ from the electrolysis of water and passing it, along with the substrate solution, through a heated, packed catalyst cartridge (CatCart®). arkat-usa.orgpitt.edu This method offers significant advantages over batch processing, including improved safety by containing the catalyst, precise control over reaction parameters (temperature, pressure, flow rate), and rapid reaction optimization. arkat-usa.orgnih.gov For the synthesis of 3-substituted pyrrolidin-2-ones, the crude azido ester is dissolved in a solvent and passed through the H-Cube® system, leading to an efficient reduction and subsequent cyclization to the desired product. arkat-usa.org This high-throughput method can significantly reduce reaction times from hours to minutes. pitt.eduthalesnano.com
Table 2: Comparison of Hydrogenation Protocols
| Feature | Batch Hydrogenation | H-Cube® Continuous Flow Hydrogenation |
| Setup | Reaction vessel with catalyst slurry under H₂ atmosphere. arkat-usa.org | Automated system with a packed catalyst cartridge (CatCart®). arkat-usa.orgnih.gov |
| Safety | Involves handling of potentially pyrophoric catalysts in air. thieme-connect.de | Catalyst is contained, minimizing exposure and risk. nih.gov |
| Reaction Time | Can range from hours to days. thalesnano.com | Typically minutes per run. pitt.edu |
| Optimization | Time-consuming, requiring separate runs for each condition. nih.gov | Rapid screening of conditions (temperature, pressure, flow rate). pitt.edunih.gov |
| Work-up | Requires filtration to remove the catalyst. arkat-usa.org | Product emerges continuously, no catalyst filtration needed. pitt.edu |
Intramolecular Ring Closure to Form the Pyrrolidin-2-one Ring
The formation of the pyrrolidin-2-one core is frequently achieved through intramolecular cyclization, a process where an open-chain precursor is induced to form the five-membered lactam ring. This strategy is powerful because the precursor can be assembled modularly, allowing for the incorporation of desired substituents prior to the key ring-forming step.
Several methodologies have been developed for this transformation. One prominent approach is the palladium-catalyzed intramolecular allylic alkylation . acs.org In this method, a substrate containing a nitrogen atom tethered to a π-allyl palladium complex undergoes cyclization. The process generates 3,4-disubstituted pyrrolidin-2-ones with high diastereoselectivity, favoring the trans isomer. acs.org The reaction proceeds via a 5-exo-trig ring closure, a kinetically favored pathway for forming five-membered rings. acs.org
Another powerful technique is reductive radical cyclization . These reactions can form N-heterocyclic motifs from precursors like α-haloamides. nih.gov However, a significant challenge is the potential for premature radical quenching (hydrodehalogenation) before cyclization can occur, especially since the trans-conformation of the amide bond is often favored, which is non-productive for ring closure. nih.gov To overcome this, photoenzymatic methods using flavin-dependent 'ene'-reductases (EREDs) have been developed. These enzymes are believed to selectively bind the substrate in its cis-amide conformation, pre-organizing it for efficient cyclization and minimizing undesired side reactions. nih.gov
Other methods for intramolecular lactam formation include the cyclization of ω-azido carboxylic acids, the hydroamidation of amidoalkynes, and the rhodium-catalyzed ring contraction of larger lactams. chemrxiv.orgorganic-chemistry.org
Table 1: Selected Methods for Intramolecular Pyrrolidin-2-one Ring Formation
| Method | Catalyst/Reagent | Key Features | Ref |
|---|---|---|---|
| Intramolecular Allylation | Palladium(0) complexes | Forms 3,4-disubstituted products with high trans diastereoselectivity. | acs.org |
| Reductive Radical Cyclization | Photoenzymes (EREDs) | High product selectivity by favoring the reactive cis-amide conformer. | nih.gov |
| Ring Contraction | Rhodium(I) complexes | Forms γ-lactams from larger δ- or ε-lactam precursors. | chemrxiv.org |
General Principles of 3-Substituted Pyrrolidin-2-one Synthesis
The synthesis of pyrrolidin-2-ones bearing a substituent at the 3-position, such as this compound, generally follows one of two primary retrosynthetic pathways:
Alkylation of a Pre-formed Lactam: This approach begins with a pyrrolidin-2-one scaffold, which is then deprotonated at the α-position (C3) to form an enolate. This nucleophilic enolate is subsequently reacted with an electrophile, such as a cyclohexyl halide, to install the desired substituent. The success of this method can be limited by the solubility and stability of the intermediate enolate. clockss.org
Cyclization of an Acyclic Precursor: In this strategy, the cyclohexyl group is incorporated into an open-chain molecule that already contains the necessary components for lactam formation. A common example involves the α-alkylation of an ester (like methyl acetate) with a suitable electrophile that also contains a masked amine, such as an ω-azidoalkyl halide. arkat-usa.org The resulting azido ester is then subjected to a reduction of the azide to an amine, which spontaneously or upon heating undergoes cyclization to form the target 3-substituted lactam. arkat-usa.org
Table 2: Comparison of General Synthetic Strategies
| Strategy | Starting Materials | Key Steps | Advantages |
|---|---|---|---|
| Alkylation of Lactam | Pyrrolidin-2-one, Cyclohexyl halide | Enolate formation, Alkylation | Convergent, potentially fewer steps. |
Functional Group Tolerance in Lactam Formation
A critical consideration in any synthetic plan is functional group tolerance—the ability of a reaction to proceed efficiently without affecting other chemical groups present in the substrate. Modern synthetic methods for lactam formation often exhibit excellent functional group tolerance, which is crucial for the synthesis of complex molecules.
For instance, transition metal-catalyzed reactions, such as the rhodium-catalyzed C–C activation to form γ-lactams, can tolerate a wide array of substituents. nih.gov These include electron-donating and electron-withdrawing groups on aromatic rings, as well as various benzyl (B1604629) moieties. nih.gov Similarly, palladium-catalyzed intramolecular allylations are compatible with a broad range of anion-stabilizing groups, including esters (MeO₂C), ketones (MeCO), nitriles (NC), and sulfones (PhSO₂). acs.org
Biocatalytic approaches, like the photoenzymatic cyclization, also demonstrate broad functional group tolerance, a hallmark of many enzymatic transformations that operate under mild physiological conditions. nih.gov This tolerance allows for the synthesis of highly functionalized lactams that might be inaccessible through harsher, traditional chemical methods.
Future Directions in the Stereoselective Synthesis of this compound
Creating this compound with a specific three-dimensional arrangement (stereochemistry) is a key challenge and a major focus of ongoing research. Future developments are centered on methods that can precisely control the formation of stereocenters.
Enantioselective Catalysis represents a forefront of this research. Rhodium-catalyzed C–C bond activation, for example, has been used to transform cyclobutanones into γ-lactams with a β-quaternary center in excellent enantioselectivity (ee). nih.gov This type of asymmetric catalysis, where a chiral catalyst guides the reaction to favor one enantiomer over the other, is a highly sought-after goal.
Biocatalysis is another rapidly advancing field. The use of enzymes, such as transaminases or 'ene'-reductases, offers a pathway to highly stereoselective transformations under environmentally benign conditions. nih.govresearchgate.net For example, enzyme-catalyzed dynamic asymmetric transamination has been used to establish two contiguous chiral centers in a cyclohexane (B81311) ring, a key step in the synthesis of the pharmaceutical vernakalant, which features a substituted pyrrolidine (B122466) ring. researchgate.net These biocatalytic methods can often achieve near-perfect enantioselectivity.
Substrate-controlled diastereoselective synthesis remains a valuable and practical approach. This involves using a chiral auxiliary or a pre-existing stereocenter in the starting material to direct the stereochemical outcome of subsequent reactions. For example, the alkylation of chiral pyrrolidin-2-ones can lead to 3,4-trans-disubstituted products with high diastereoselectivity. clockss.org
The continued development of these stereoselective methods will be essential for accessing enantiopure this compound and its derivatives for potential applications in medicinal chemistry and materials science.
Table 3: Advanced Stereoselective Synthesis Methods for Pyrrolidin-2-ones
| Method Type | Specific Approach | Key Advantage | Ref |
|---|---|---|---|
| Enantioselective Catalysis | Rh-catalyzed C–C Activation | Access to β-quaternary centers with excellent enantioselectivity. | nih.gov |
| Biocatalysis | Photoenzyme Radical Cyclization | High product selectivity and potential for high enantioselectivity. | nih.gov |
Spectroscopic Characterization and Structural Elucidation of 3 Cyclohexylpyrrolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy offers critical insights into the electronic environment of hydrogen atoms (protons) in a molecule. The chemical shift of a proton is indicative of its local environment. In the ¹H NMR spectrum of 3-Cyclohexylpyrrolidin-2-one, recorded in deuterated chloroform (B151607) (CDCl₃), a singlet corresponding to the amide proton (NH) appears at approximately 6.90 ppm. arkat-usa.org The two protons on the carbon adjacent to the nitrogen in the pyrrolidinone ring (CH₂) are observed as a doublet of doublets at around 3.27 ppm. arkat-usa.org
The precise chemical shifts and coupling patterns in the NMR spectra are instrumental for the definitive structural assignment of this compound. The downfield shift of the amide proton in the ¹H NMR spectrum is characteristic of a proton attached to a nitrogen atom adjacent to a carbonyl group. The multiplicity of the signals, such as the observed doublet of doublets, arises from the spin-spin coupling between neighboring non-equivalent protons and provides information about the connectivity of the atoms.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 6.90 | s | NH |
| ¹H | 3.27 | dd | -CH₂- (pyrrolidinone ring) |
| ¹³C | 178.9 | - | C=O |
| ¹³C | 44.7 | - | -CH- (pyrrolidinone ring) |
| ¹³C | 40.7 | - | -CH₂- (pyrrolidinone ring) |
| ¹³C | 34.0 | - | -CH- (cyclohexyl ring) |
| ¹³C | 32.2 | - | -CH₂- (cyclohexyl ring) |
| ¹³C | 26.8 | - | -CH₂- (cyclohexyl ring) |
| ¹³C | 26.4 | - | -CH₂- (cyclohexyl ring) |
| ¹³C | 26.3 | - | -CH₂- (cyclohexyl ring) |
Data sourced from a study by Brunotte, L. et al. and presented in CDCl₃. arkat-usa.org
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique used to determine the precise mass and, consequently, the elemental composition of a molecule. For this compound, which has a molecular formula of C₁₀H₁₇NO, the expected exact mass can be calculated. wikipedia.org An experimental HR-MS analysis using electrospray ionization (ESI+) showed a signal for the sodium adduct of the molecule ([M+Na]⁺). The calculated mass for C₁₀H₁₇NNaO⁺ was 198.0889, and the experimentally found mass was 198.0886, which is in excellent agreement and confirms the molecular formula. arkat-usa.org
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl, Amide N-H Stretch)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band is observed around 1695 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the five-membered lactam ring. arkat-usa.org Additionally, a band at approximately 3245 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. arkat-usa.org
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency (ṽ) in cm⁻¹ |
|---|---|
| N-H Stretch | 3245 |
| C=O Stretch | 1695 |
Data sourced from a study by Brunotte, L. et al. arkat-usa.org
Exploration of Biological Activity and Medicinal Chemistry Relevance of 3 Cyclohexylpyrrolidin 2 One
Theoretical Considerations for Inherent Biological Activities Based on Molecular Scaffold
The molecular architecture of 3-Cyclohexylpyrrolidin-2-one, which marries a saturated heterocyclic pyrrolidinone ring with a non-polar cyclohexyl group, provides a compelling basis for predicting its biological relevance. The inherent characteristics of this scaffold suggest a predisposition for interaction with biological systems.
The pyrrolidine (B122466) ring, as a five-membered nitrogen heterocycle, is a prominent feature in numerous natural products and approved pharmaceuticals. researchgate.netnih.gov Unlike flat, aromatic systems, the pyrrolidinone ring is non-planar and sp³-hybridized. This non-planarity is crucial as it allows for a greater three-dimensional (3D) exploration of pharmacophore space, a desirable trait in modern drug design that seeks to move beyond two-dimensional structures. researchgate.net The presence of the nitrogen atom within the ring system also imparts polarity. researchgate.net
The fusion of the polar lactam unit (the pyrrolidinone) with the bulky, lipophilic cyclohexyl substituent creates a molecule with an amphipathic character. This duality is significant; the cyclohexyl group can facilitate binding within hydrophobic pockets of proteins and enzymes, while the pyrrolidinone moiety can engage in more polar interactions, such as hydrogen bonding. This combination of features makes the scaffold versatile for targeting complex biological sites that may have both hydrophobic and hydrophilic domains. The interest in such structures is underscored by research into more complex molecules that contain the cyclohexyl-pyrrolidin-2-one core, such as 4-(1-benzylbenzimidazol-2-yl)-1-cyclohexyl-pyrrolidin-2-one, which has been identified as a compound of interest in medicinal chemistry. ontosight.ai
| Property | Cyclopentane | Pyrrole (Aromatic) | Pyrrolidine (Saturated) | Significance for Scaffold |
|---|---|---|---|---|
| 3D Shape | Non-planar | Planar (2D) | Non-planar (3D) | Allows for better 3D exploration of binding sites. researchgate.net |
| Polarity (Dipole Moment) | None | Polar | Polar | Nitrogen atom contributes to polarity and potential for polar interactions. researchgate.net |
| Hydrogen Bonding | None | H-bond donor | H-bond donor/acceptor | Enables specific interactions with biological targets. pharmablock.com |
| Lipophilicity (LogP) | High | Low | Lower than Cyclopentane | The pyrrolidine moiety can improve aqueous solubility compared to a pure carbocycle. researchgate.netpharmablock.com |
Role of the Pyrrolidinone Moiety in Biologically Active Compounds
The pyrrolidin-2-one core, a cyclic amide also known as a γ-lactam, is a privileged scaffold in medicinal chemistry. It is a structural motif found in a variety of natural products known for their significant biological activities, including the antibiotic thiolutin (B1682880) and the proteasome inhibitor lactacystin. researchgate.net Its prevalence stems from a combination of favorable physicochemical properties and versatile binding capabilities.
A key function of the pyrrolidinone moiety is its participation in hydrogen bonds. The carbonyl oxygen is an effective hydrogen bond acceptor, while the nitrogen atom, if unsubstituted, can act as a hydrogen bond donor. pharmablock.com In the case of this compound, the nitrogen is substituted, but the carbonyl oxygen remains a critical interaction point. This ability to form hydrogen bonds is fundamental to the specific recognition and binding of a molecule to its target protein or enzyme.
| Compound/Drug Class | Core Moiety | Biological Activity/Therapeutic Use |
|---|---|---|
| Piretanide | Pyrrolidine | Antihypertensive (diuretic). pharmablock.com |
| ACE Inhibitors (e.g., Captopril) | Pyrrolidine (Proline) | Antihypertensive. pharmablock.com |
| DPP-IV Inhibitors (e.g., Vildagliptin) | Pyrrolidine | Antidiabetic. pharmablock.com |
| Mitiglinide | Pyrrolidine | Antidiabetic. enamine.net |
| Asimadoline | Pyrrolidine | κ-opioid agonist. enamine.net |
| Lactacystin | Pyrrolidin-2-one | Natural product, proteasome inhibitor. researchgate.net |
Potential as a Scaffold for the Design of Novel Bioactive Agents in Drug Discovery
The this compound structure represents a valuable starting point for the design and synthesis of new bioactive molecules. Its utility as a scaffold is rooted in its inherent three-dimensionality and the strategic placement of its functional groups, which allow for systematic chemical modification to explore structure-activity relationships (SAR).
The non-aromatic, 3D nature of the pyrrolidinone ring is a significant asset in drug discovery, offering an alternative to the flat structures that have historically dominated medicinal chemistry. researchgate.net This 3D geometry can lead to improved binding affinity and selectivity for a target protein. The cyclohexyl group at the 3-position serves as a key anchor and a vector for diversification. Modifications can be made to the cyclohexyl ring or new substituents can be introduced elsewhere on the pyrrolidinone core to optimize interactions with a biological target.
A direct application of this concept has been demonstrated in cancer research. Novel chalcone (B49325) analogs derived from 1-cyclohexylpyrrolidin-2-one were designed and synthesized, showing cytotoxic activity against murine melanoma and lymphoma cell lines. nih.gov This work highlights how the N-cyclohexylpyrrolidin-2-one framework can serve as the foundation for creating potent antineoplastic agents. nih.gov Similarly, the broader pyrrolidine scaffold has been used to construct complex spirocyclic systems, such as spiro[pyrrolidine-3,3′-oxindoles], which were investigated as potential dual-activity anticancer agents. nih.gov These examples confirm the potential of the this compound scaffold as a versatile building block for generating libraries of novel compounds in the pursuit of new therapeutics. researchgate.netnih.gov
Hypothesized Mechanisms of Molecular Interaction (e.g., Ligand-Receptor Binding, Enzyme Modulation)
Based on the structural features of this compound and the known pharmacology of related compounds, several mechanisms of molecular interaction can be hypothesized. These potential mechanisms provide a rational basis for directing future biological investigations.
Ligand-Receptor Binding: The molecule is well-suited to act as a ligand for various receptors.
Hydrophobic Interactions: The large, non-polar cyclohexyl group is ideally suited to occupy hydrophobic pockets within a receptor's binding site. This type of interaction is a primary driver of binding affinity for many drugs.
Hydrogen Bonding: The carbonyl oxygen of the lactam is a potent hydrogen bond acceptor. It can form a directional bond with hydrogen bond donor residues on a receptor, such as the side chains of asparagine, glutamine, serine, or threonine, thereby anchoring the ligand in a specific orientation. pharmablock.com
Enzyme Modulation: Many enzyme inhibitors incorporate a pyrrolidine or pyrrolidinone core.
Active Site Inhibition: Derivatives of the scaffold could be designed to mimic the transition state of an enzymatic reaction or to fit directly into the active site, blocking access by the natural substrate. The success of pyrrolidine-containing DPP-IV inhibitors in treating diabetes exemplifies this approach. enamine.net
Allosteric Modulation: The compound could potentially bind to an allosteric site on an enzyme—a location distinct from the active site. This binding could induce a conformational change in the enzyme that either enhances or inhibits its activity.
Ion Channel Modulation: The pyrrolidine ring is a feature in some ion channel blocking drugs, such as the antiarrhythmic agent Vernakalant, which targets atrial-specific potassium and sodium channels. drugbank.com It is plausible that derivatives of this compound could be developed to modulate the function of various ion channels by physically occluding the channel pore or by interacting with the channel protein to stabilize a closed or inactivated state.
| Interaction Mechanism | Key Molecular Feature | Potential Biological Target | Hypothesized Effect |
|---|---|---|---|
| Ligand-Receptor Binding | Cyclohexyl group (hydrophobic) and Lactam C=O (H-bond acceptor) | G-protein coupled receptors (GPCRs), Nuclear receptors | Agonism or antagonism of receptor function. |
| Enzyme Modulation | Full scaffold mimicking a substrate or binding an allosteric site | Kinases, Proteases (e.g., DPP-IV), Hydrolases | Competitive or non-competitive inhibition of enzyme activity. enamine.net |
| Ion Channel Modulation | Overall size, shape, and polarity of the molecule | Potassium channels, Sodium channels, Calcium channels | Blockade or modulation of ion flow across the cell membrane. drugbank.com |
Advanced Analytical Techniques for Isolation and Purity Assessment of 3 Cyclohexylpyrrolidin 2 One
Chromatographic Methodologies for Purification
Chromatography is a cornerstone of separation science and is extensively utilized in the purification of 3-Cyclohexylpyrrolidin-2-one and its derivatives. The choice of chromatographic technique depends on the scale of the purification and the nature of the impurities present.
Column Chromatography for Compound Isolation
Column chromatography is a primary method for the purification of this compound from reaction mixtures. arkat-usa.org This technique separates compounds based on their differential adsorption to a stationary phase packed into a column.
In a typical procedure, the crude product containing this compound is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. acs.orgbaranlab.org Silica gel, a form of silicon dioxide, is a common stationary phase due to its polarity and ability to separate a wide range of organic compounds. The separation is then achieved by eluting the column with a suitable solvent system, often a mixture of a non-polar solvent like cyclohexane (B81311) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). arkat-usa.orgacs.org The polarity of the eluent is often gradually increased to facilitate the separation of compounds with varying polarities.
For instance, in the synthesis of this compound, preparative column chromatography was performed using a cyclohexane and ethyl acetate solvent system on a normal phase silica gel column (35–70 μm). arkat-usa.org The fractions are collected and analyzed, typically by thin-layer chromatography, to identify those containing the pure desired product. baranlab.org The solvent is then removed from the combined pure fractions, yielding the isolated this compound. arkat-usa.orgprinceton.edu
The effectiveness of column chromatography is demonstrated in the isolation of related complex structures. For example, a key intermediate in the synthesis of vernakalant, (R)-4-(benzyloxy)-1-[(1R,2R)-2-(tert-butyldimethylsiloxy)cyclohexyl]pyrrolidin-2-one, was successfully isolated from its isomer with a high diastereomeric excess (up to 99% de) using solely column chromatography. thieme-connect.com This highlights the power of this technique in separating closely related stereoisomers.
Table 1: Column Chromatography Parameters for Purification
| Parameter | Description |
| Stationary Phase | Silica gel (e.g., 60-120 mesh, 230-400 mesh) acs.orgprinceton.edu |
| Mobile Phase (Eluent) | Typically a gradient of non-polar and polar solvents (e.g., cyclohexane/ethyl acetate, petroleum ether/ethyl acetate) arkat-usa.orgacs.org |
| Detection Method | Thin-Layer Chromatography (TLC), UV light arkat-usa.orgpcbiochemres.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Verification
Thin-layer chromatography (TLC) is an indispensable tool for the rapid analysis of reaction progress and for the preliminary assessment of product purity. arkat-usa.orgacs.org It operates on the same principle as column chromatography but on a smaller, faster scale.
A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. arkat-usa.orgprinceton.edu The plate is then placed in a sealed chamber containing a shallow layer of a suitable solvent (eluent). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates, resulting in their separation.
The positions of the separated compounds are visualized, often using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent. arkat-usa.orgprinceton.edu The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification purposes.
In the context of this compound synthesis, TLC is used to monitor the conversion of starting materials to the desired product. arkat-usa.org By comparing the TLC profile of the reaction mixture to that of the starting materials and a pure standard of the product (if available), a chemist can determine when the reaction is complete. After purification by column chromatography, TLC is again used to verify the purity of the isolated fractions. google.com The presence of a single spot on the TLC plate under various eluent conditions is a strong indicator of a pure compound.
Table 2: Typical TLC Parameters
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates arkat-usa.org |
| Visualization | UV light (254 nm), chemical stains (e.g., potassium permanganate, Seebach's reagent) arkat-usa.orgprinceton.edu |
| Application | Reaction monitoring, purity assessment of column fractions arkat-usa.orggoogle.com |
Consideration of Preparative Scale Separation Strategies
When larger quantities of highly pure this compound are required, for instance, for further biological testing or as a pharmaceutical intermediate, preparative scale separation strategies become necessary. These methods are designed to handle larger sample loads than analytical scale techniques.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high purity on a larger scale. sielc.com It utilizes a high-pressure pump to pass the solvent through a column packed with smaller particles than those used in standard column chromatography, leading to higher resolution and better separation. A reverse-phase HPLC method has been described for the analysis of 1-Cyclohexylpyrrolidin-2-one, which is scalable for preparative separation to isolate impurities. sielc.com This method employs a C18-modified silica column (a reverse-phase column) with a mobile phase of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. arkat-usa.orgsielc.com
For chiral compounds, the separation of enantiomers is a critical step. Chiral HPLC, which uses a chiral stationary phase, is the method of choice for separating enantiomers and determining enantiomeric excess (ee%). nih.gov While specific data for this compound is not detailed, the principle is widely applied to similar chiral molecules. For example, in the purification of pyrrolidine (B122466) carboxamide inhibitors, chiral HPLC was used to separate enantiomers, achieving enantiomeric excesses of 96.8% and 98.5% for the individual enantiomers of one compound. nih.gov This demonstrates the capability of preparative chiral HPLC to provide enantiomerically pure compounds.
The choice of the appropriate chiral column and elution conditions is crucial and is determined based on the specific properties of the enantiomeric pair. google.com
Table 3: Preparative Separation Techniques
| Technique | Stationary Phase Example | Mobile Phase Example | Application |
| Preparative HPLC | Reverse-phase (e.g., C18) arkat-usa.orgsielc.com | Acetonitrile/Water arkat-usa.orgsielc.com | Isolation of multi-gram quantities of pure compound |
| Chiral HPLC | Chiral Stationary Phase nih.gov | Varies depending on analyte | Separation of enantiomers nih.gov |
Future Perspectives and Emerging Research Avenues for 3 Cyclohexylpyrrolidin 2 One
Development of Novel Synthetic Routes to Access Diverse 3-Substituted Pyrrolidin-2-one Analogs
The exploration of the pharmacological potential of 3-Cyclohexylpyrrolidin-2-one and its analogs is contingent on the availability of efficient and versatile synthetic methods. Recent research has moved towards creating diverse libraries of 3-substituted pyrrolidin-2-ones for screening.
A recently developed facile, three-step synthesis provides a promising route to compounds such as this compound. arkat-usa.org This method starts with the α-alkylation of a commercially available ester, methyl 2-cyclohexylacetate, using 2-azidoethyl trifluoromethanesulfonate (B1224126). The subsequent reduction of the azide (B81097) group to an amine, followed by spontaneous or heat-induced ring closure, yields the final γ-lactam product. arkat-usa.org A key advantage of this protocol is the tolerance of various functional groups and the requirement for purification only at the final step. arkat-usa.org The synthesis has been successfully adapted to both batch and continuous flow processes, with the latter utilizing a flow hydrogenation reactor for the azide reduction. arkat-usa.org
| Starting Material | Key Reagents | Intermediate | Product | Overall Yield | Ref |
| Methyl 2-cyclohexylacetate | 1. LDA, 2-azidoethyl trifluoromethanesulfonate; 2. H₂, Pd/C | Methyl 2-(2-azidoethyl)-2-cyclohexylacetate | This compound | 43% | arkat-usa.org |
| Phenylacetic acid derivatives | 1. LHMDS, 2-azidoethyl trifluoromethanesulfonate; 2. H₂, Pd/C | Corresponding azido (B1232118) esters | Various 3-aryl-pyrrolidin-2-ones | Up to 78% | arkat-usa.org |
Beyond this specific route, other general strategies for synthesizing the pyrrolidin-2-one core are being explored, which could be adapted for 3-substituted analogs. These include reductive amination or amidation of levulinic acid derivatives mdpi.com, cyclization by amide bond formation between a carboxylate and an amine arkat-usa.org, and various cycloaddition reactions. arkat-usa.org Radical cyclization of 1,n-enynes and 1,n-dienes is also emerging as a powerful method for constructing the 2-pyrrolidone skeleton. researchgate.net The development of these methods to incorporate a cyclohexyl or other bulky substituents at the C-3 position is a key future research direction, enabling the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies.
Comprehensive Investigation of Chemical Reactivity and Transformation Pathways
Understanding the chemical reactivity of this compound is fundamental to its application as a synthetic intermediate and for elucidating its behavior in biological systems. The reactivity is primarily centered around the γ-lactam moiety, but the C-3 cyclohexyl substituent can also influence reaction pathways.
The Vilsmeier-Haack reaction, a classic method for formylation, offers insights into the reactivity of the pyrrolidin-2-one ring. The reaction of N-cyclohexylpyrrolidin-2-one with indole (B1671886) and phosphorus oxychloride yields the hydrochloride salt of 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole. pcbiochemres.com Careful neutralization of this salt allows for the isolation of the free base. pcbiochemres.com However, treatment with a base at room temperature can lead to hydrolytic ring-opening, producing 4-(cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one. researchgate.net This highlights a key transformation pathway: the balance between the cyclic enaminimine form and the ring-opened amino ketone form. researchgate.net Investigating this reactivity for this compound could reveal pathways for creating novel, more complex heterocyclic systems.
Furthermore, the pyrrolidine (B122466) ring itself can undergo significant transformations. For example, reactions of N-protected prolinols (which share the pyrrolidine ring) with deoxyfluorinating reagents like DAST can induce ring expansion to piperidine (B6355638) derivatives via an aziridinium (B1262131) intermediate. rsc.org Exploring similar transformations with this compound could provide access to novel scaffolds. The reactivity of the C-H bond at the stereogenic C-3 position is another area ripe for investigation, potentially allowing for late-stage functionalization to introduce further diversity.
Application of Advanced Computational Chemistry for Conformational Analysis and Reactivity Prediction
Advanced computational chemistry provides powerful tools to predict the structural and electronic properties of molecules like this compound, offering insights that can guide synthetic efforts and drug design.
Conformational Analysis: The five-membered pyrrolidine ring is not planar and undergoes pseudorotation through various puckered conformations, typically described as envelope and twist forms. acs.orgacs.org For pyrrolidine itself, the N-H equatorial conformer is predicted to be the most stable. acs.org In substituted pyrrolidin-2-ones, the amide bond's planarity forces an envelope conformation, with the C4 atom typically forming the "flap" of the envelope. acs.org The presence of the bulky cyclohexyl group at the C-3 position will significantly influence the conformational landscape, favoring specific ring puckers to minimize steric strain. Computational studies, likely using Density Functional Theory (DFT), are needed to determine the preferred conformation of the pyrrolidine ring and the orientation of the cyclohexyl group (axial vs. equatorial) in this compound. These analyses are crucial as the three-dimensional shape of the molecule is a key determinant of its biological activity. nih.gov
Reactivity Prediction: Computational methods can also predict chemical reactivity. DFT calculations are widely used to determine global chemical reactivity descriptors based on frontier molecular orbitals (HOMO and LUMO). semanticscholar.org
| Descriptor | Formula | Interpretation | Ref |
| Chemical Hardness (η) | ½ (ELUMO – EHOMO) | Resistance to deformation of the electron cloud; higher value indicates greater stability. | semanticscholar.org |
| Chemical Softness (σ) | 1 / η | Reciprocal of hardness; higher value suggests increased chemical reactivity. | semanticscholar.org |
| Electronegativity (χ) | -½ (EHOMO + ELUMO) | A measure of the ability to attract electrons. | semanticscholar.org |
By calculating these parameters for this compound, researchers can predict its kinetic stability and potential reactivity in various chemical transformations. beilstein-journals.org For instance, a predictive model for the thiol reactivity of α,β-unsaturated lactams was successfully developed using computed electron affinity (EA) as a key parameter. acs.org Similar customized computational models could be developed for this compound to predict its interactions with biological nucleophiles, a critical step in understanding potential mechanisms of action or covalent modification of protein targets.
Targeted Biological Screening and Mechanistic Studies to Elucidate Pharmacological Potential
While specific biological data for this compound is scarce in publicly available literature, the broader family of pyrrolidin-2-one derivatives has demonstrated a wide range of pharmacological activities. This provides a strong rationale for the targeted biological screening of this compound and its analogs.
Potential Therapeutic Areas:
Anticonvulsant Activity: Several novel pyrrolidin-2-one derivatives have shown significant anticonvulsant effects in maximal electroshock (MES) and pentetrazole (PTZ)-induced seizure models in mice. nih.gov The proposed mechanisms involve affinity for serotonergic or α1-adrenergic receptors, or modulation of GABA-ergic activity. nih.gov Another study on N-Mannich bases of 3-substituted pyrrolidine-2,5-diones identified a compound with a broad spectrum of anticonvulsant activity, possibly through blocking voltage-sensitive sodium and L-type calcium channels. nih.gov
Antimalarial Activity: A series of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives were identified as potent inhibitors of the Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS), a clinically validated antimalarial target. mmv.orgacs.orgmit.edu These compounds showed activity against resistant lab strains and clinical isolates, making this a promising avenue. acs.org
Cardiovascular Effects: Pyrrolidin-2-one derivatives have been evaluated for antiarrhythmic and antioxidant properties. researchgate.net One compound, in particular, showed excellent antiarrhythmic activity, believed to be related to its adrenolytic and antioxidant effects. researchgate.net
Central Nervous System (CNS) Applications: The pyrrolidine scaffold is common in compounds targeting the CNS. nih.gov Derivatives have been investigated for antidepressant activity, analgesic effects, and cognitive enhancement, often through interactions with neurotransmitter systems. smolecule.com The structural similarity of some derivatives to nootropic agents like nebracetam (B40111) also suggests potential for cognitive-enhancing applications. uran.ua
Future research should involve screening this compound against a panel of these targets, including CNS receptors, ion channels, and parasitic enzymes. Positive hits would then necessitate detailed mechanistic studies to identify the specific molecular targets and pathways responsible for the observed activity. Elucidating the structure-activity relationships by comparing the activity of this compound with other 3-substituted analogs will be crucial for optimizing potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
